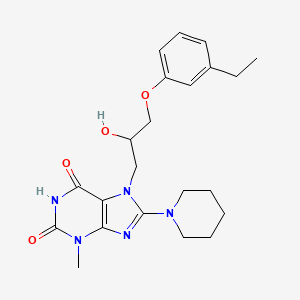

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Its structure includes a 3-methyl group at position 3, a 3-(3-ethylphenoxy)-2-hydroxypropyl chain at position 7, and a piperidin-1-yl substituent at position 6. These modifications enhance its pharmacological profile by improving receptor selectivity and metabolic stability compared to unmodified xanthines like theophylline.

Properties

IUPAC Name |

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-3-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,3-6,10-11,13-14H2,1-2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKSUMATINUOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other 7,8-disubstituted purine-2,6-diones. Key analogues include:

Pharmacological and Physicochemical Properties

- Lipophilicity: The 3-ethylphenoxy group in the target compound increases logP compared to analogues with unsubstituted phenoxy (e.g., ) or hydrophilic hydrazino groups (e.g., ). This enhances CNS penetration but may reduce aqueous solubility.

- Receptor Binding: Piperidine at position 8 (target compound) likely improves adenosine A1/A2A receptor selectivity over pyrrolidine analogues due to optimal ring size and nitrogen positioning .

- Metabolic Stability : The absence of thioether or hydrazine moieties (cf. ) reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life.

Research Findings

- Synthetic Feasibility : The compound’s synthesis aligns with methods for 8-substituted xanthines, as described in , where nucleophilic substitution at position 8 is critical for functionalization.

- Drug-Likeness : Computational analysis (e.g., via ChemAxon tools ) predicts favorable ADME profiles compared to analogues with bulky benzimidazole-thioethyl groups or metabolically labile hydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.